MFCD06642194
Beschreibung
MFCD06642194 is a chemical compound with structural and functional characteristics relevant to industrial and pharmacological applications. For instance, CAS 1046861-20-4 (MDL: MFCD13195646), a boronic acid derivative with the formula C₆H₅BBrClO₂, shares key features such as halogen substitution and aromatic ring systems common in catalytic and medicinal chemistry . Key properties include:
- Molecular weight: 235.27 g/mol
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Solubility: 0.24 mg/mL in aqueous solutions .
Such compounds are often used in Suzuki-Miyaura cross-coupling reactions, a staple in synthesizing biaryl structures for drug development .
Eigenschaften
Molekularformel |
C20H20ClN3O2S |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-ethoxyanilino)acetamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-26-16-9-7-15(8-10-16)22-13-19(25)24-20-23-12-17(27-20)11-14-5-3-4-6-18(14)21/h3-10,12,22H,2,11,13H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
WKINUYMATHLOON-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06642194 typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzyl chloride with thiourea under basic conditions to form 2-(2-chlorobenzyl)thiazole.
Amidation Reaction: The 2-(2-chlorobenzyl)thiazole is then reacted with 4-ethoxyphenylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product, MFCD06642194.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD06642194 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD06642194 has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of MFCD06642194 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Compound A: (3-Bromo-5-chlorophenyl)boronic acid
- Molecular formula : C₆H₅BBrClO₂ (identical to CAS 1046861-20-4)
- Similarity score : 0.87 (structural alignment) .
- Key differences :
Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)
- Molecular formula : C₇H₅BrO₂
- Molecular weight : 201.02 g/mol (lighter due to absence of boron and chlorine) .
- Functional comparison :
Data Table: Comparative Properties
| Property | MFCD06642194 (Proxy: CAS 1046861-20-4) | Compound A [(3-Bromo-5-chlorophenyl)boronic acid] | Compound B [2-(4-Nitrophenyl)benzimidazole] |
|---|---|---|---|
| Molecular weight | 235.27 g/mol | 235.27 g/mol | 201.02 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 2.15 | 1.98 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.687 |
| Synthetic accessibility | 2.07 | 2.07 | 1.89 |
| BBB permeability | Yes | Yes | No |
| Key application | Cross-coupling reactions | Catalytic intermediates | Antifungal agents |
Functional and Pharmacological Contrasts
- Reactivity : Boronic acids like MFCD06642194 exhibit higher reactivity in cross-coupling due to boron’s electrophilicity, whereas benzimidazoles (Compound B) prioritize hydrogen bonding for biological targeting .
- Thermal stability : Boron-containing compounds require stringent temperature control (e.g., 75°C for synthesis) to avoid decomposition, while benzimidazoles tolerate broader thermal ranges .
- Molecular weight impact : Heavier compounds (e.g., MFCD06642194) show reduced membrane permeability but enhanced binding specificity in enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
